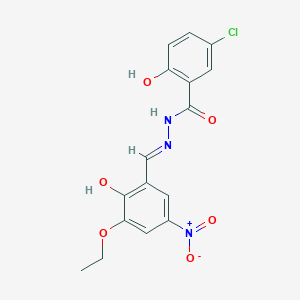![molecular formula C15H12BrClN2O3 B6074630 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is still not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with specific enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. However, further studies are needed to fully understand the extent of its effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions for the study of 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to increase yield and reduce costs. Another direction is the investigation of its potential use in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and the extent of its biochemical and physiological effects.
In conclusion, 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a compound with significant potential in various fields of scientific research. Its high potency and selectivity make it an attractive candidate for further study and development. With continued research, this compound may prove to be a valuable tool in the development of new drugs, agrochemicals, and materials.
Synthesis Methods
The synthesis of 3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole involves the reaction between 5-(4-chloro-3,5-dimethylphenoxy)methyl)-2-furancarboxylic acid and thionyl chloride, followed by the reaction with hydrazine hydrate and sodium hydroxide. The final product is obtained through the reaction with bromine in acetic acid.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agrochemicals, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-5-10(6-9(2)14(8)17)20-7-13-18-15(19-22-13)11-3-4-12(16)21-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFGHUUMJKZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074570.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)

![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)